2-(2-Carbamoylphenoxy)butanoic acid

Description

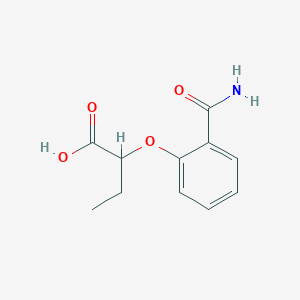

2-(2-Carbamoylphenoxy)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a phenoxy group at the second carbon. The phenyl ring is further modified with a carbamoyl (-CONH₂) group at the ortho position. This structure combines hydrophilic (carboxylic acid, carbamoyl) and hydrophobic (aromatic ring) moieties, making it relevant for pharmaceutical and chemical research.

Properties

IUPAC Name |

2-(2-carbamoylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-8(11(14)15)16-9-6-4-3-5-7(9)10(12)13/h3-6,8H,2H2,1H3,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCNYWMEUJIMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carbamoylphenoxy)butanoic acid typically involves the reaction of 2-hydroxybenzoic acid with butanoic acid derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Carbamoylphenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized under specific conditions to form quinone derivatives.

Reduction: The carbamoyl group can be reduced to form amine derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Carbamoylphenoxy)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Carbamoylphenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variations

(a) 2-(2-Carbamoylphenoxy)acetic Acid

- Structure: Shorter two-carbon chain (acetic acid) with the same 2-carbamoylphenoxy substituent.

- CAS: 25395-22-6; Molecular Formula: C₉H₉NO₄.

- Used in pharmaceutical intermediates, with safety precautions for skin/eye irritation noted .

- Key Difference: Reduced lipophilicity may limit membrane permeability in biological systems compared to the longer-chain butanoic acid derivative.

(b) 2-Methyl-2-(phenoxy)propionic Acid Derivatives

- Structure: Propionic acid backbone with methyl and phenoxy substitutions.

- Applications : Patented for anti-inflammatory activity, suggesting that chain branching and substituent positioning influence therapeutic efficacy .

- Contrast : The absence of a carbamoyl group in these derivatives may reduce hydrogen-bonding capacity and target specificity.

Substituent Modifications on the Aromatic Ring

(a) 2-(4-Aminophenyl)butanoic Acid

- Structure: Butanoic acid with a para-aminophenyl group.

- Such differences impact solubility and receptor interactions .

- Applications : Likely used in peptide synthesis or as a building block for bioactive molecules.

(b) 4-Carbamoyl-2-(4-phenylbutanamido)butanoic Acid

Functional Group and Stereochemical Variations

(a) (2S)-2-Aminobutanoic Acid Derivatives

- Structure: Chiral butanoic acid derivatives with amino groups, such as (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid.

- Properties: Stereochemistry influences binding to biological targets (e.g., enzymes or receptors).

(b) 5-Amino-2-(biphenyl-2-ylcarbonyl)pentanoic Acid

- Structure: Pentanoic acid with a biphenyl-carbonyl group and amino substitution.

Biological Activity

2-(2-Carbamoylphenoxy)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 233.24 g/mol

- IUPAC Name : this compound

This compound features a butanoic acid backbone with a carbamoyl phenoxy substituent, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that derivatives of butanoic acid, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro assays have demonstrated that these compounds outperform traditional antioxidants in terms of radical scavenging ability .

Antihypertensive Effects

The compound has been evaluated for its antihypertensive properties. Studies show that it can effectively lower blood pressure through mechanisms such as vasodilation and inhibition of angiotensin-converting enzyme (ACE). This is particularly relevant in the context of developing antihypertensive therapies with fewer side effects compared to existing medications .

Urease Inhibition

Another notable biological activity is the inhibition of urease, an enzyme that plays a critical role in the pathogenesis of certain infections, particularly those caused by Helicobacter pylori. The urease inhibitory action of this compound suggests its potential use in treating related gastrointestinal disorders .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Using agar well diffusion methods, studies have shown that it exhibits significant antibacterial activity against various strains, indicating its potential as an antimicrobial agent .

Study on Antioxidant and Antihypertensive Properties

A recent study synthesized several analogs of butanoic acid derivatives, including this compound. The research demonstrated that these compounds not only retained their antioxidant capabilities but also showed enhanced antihypertensive effects compared to their parent structures. Molecular docking studies further elucidated the binding interactions between these compounds and their target receptors .

| Compound | Antioxidant Activity (DPPH Assay) | Antihypertensive Effect | Urease Inhibition |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Parent Compound | Moderate | Low | Low |

Implications for Drug Development

The findings from various studies suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting oxidative stress-related conditions, hypertension, and bacterial infections. Its diverse biological activities highlight its potential utility in multiple therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.